methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and a methoxyethyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The final step involves coupling the indole and thiazole moieties through an amide bond formation, typically using carbodiimide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and increase yield. The use of automated synthesis platforms and high-throughput screening can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3).
Major Products
The major products formed from these reactions include indole-2,3-dione derivatives, alcohol derivatives, and various substituted indole compounds .
Scientific Research Applications
Methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . The thiazole ring can interact with metal ions and other biomolecules, influencing cellular processes . Overall, the compound’s effects are mediated through a combination of receptor binding, enzyme inhibition, and metal ion chelation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylate derivatives: Share the indole moiety and exhibit similar biological activities.
Thiazole-4-carboxylate derivatives: Share the thiazole ring and have comparable chemical reactivity.
Methoxyethyl-substituted compounds: Contain the methoxyethyl group and show similar physicochemical properties.
Uniqueness
Methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to the combination of its structural features, which confer distinct biological activities and chemical reactivity. The presence of both indole and thiazole moieties allows for diverse interactions with biological targets, making it a versatile compound for scientific research .
Biological Activity
Methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound with significant potential for various biological activities. This article delves into its structural characteristics, synthesis methods, and biological effects, supported by data tables and research findings.
Structural Characteristics
The compound features a unique combination of an indole moiety , a thiazole ring , and a methoxyethyl substituent . The molecular formula is C20H23N3O4S with a molecular weight of 401.5 g/mol. The presence of these functional groups suggests diverse biological interactions, making it a candidate for further pharmacological studies.
Feature | Details |
---|---|
Molecular Formula | C20H23N3O4S |
Molecular Weight | 401.5 g/mol |
Structural Components | Indole, Thiazole, Methoxyethyl |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the coupling of indole derivatives with thiazole precursors. Industrial methods may focus on optimizing these synthetic routes for scalability and efficiency, possibly employing continuous flow reactors and green chemistry principles to minimize waste.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antiviral Activity : The indole structure is known to interact with various biological targets, influencing pathways involved in viral replication.
- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Antimicrobial Effects : The thiazole ring contributes to the compound's ability to disrupt microbial cell membranes or metabolic processes.
Case Studies and Findings
-
Anticancer Activity :
- In vitro studies demonstrated that derivatives of this compound showed cytotoxicity against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines with IC50 values ranging from 6.2 μM to 43.4 μM .
- A structure-activity relationship (SAR) analysis indicated that modifications to the indole moiety significantly enhanced anticancer activity.
-
Antiviral and Antimicrobial Studies :
- Compounds with similar indole-thiazole structures were evaluated for their antiviral properties against HIV and other viruses, showing promising results in inhibiting viral replication.
- Antimicrobial assays revealed effective inhibition against several bacterial strains, suggesting potential as a novel antibiotic agent.
The mechanism of action for this compound likely involves:
- Receptor Binding : The indole moiety exhibits high affinity towards various biological receptors, modulating signaling pathways involved in disease processes.
- Enzyme Inhibition : The thiazole component may inhibit key enzymes in microbial metabolism or cancer cell proliferation pathways.
Properties
Molecular Formula |
C20H23N3O4S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
methyl 2-[[1-(2-methoxyethyl)indole-4-carbonyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H23N3O4S/c1-12(2)17-16(19(25)27-4)21-20(28-17)22-18(24)14-6-5-7-15-13(14)8-9-23(15)10-11-26-3/h5-9,12H,10-11H2,1-4H3,(H,21,22,24) |
InChI Key |
VGFASNHPJGRUBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)C2=C3C=CN(C3=CC=C2)CCOC)C(=O)OC |
Origin of Product |
United States |
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